1-(2,4,5-Trimethylphenyl)-2-methyl-2-propanol
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Overview
Description
1-(2,4,5-Trimethylphenyl)-2-methyl-2-propanol is an organic compound with the molecular formula C12H18O It is a derivative of phenol, characterized by the presence of three methyl groups attached to the benzene ring and a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,5-Trimethylphenyl)-2-methyl-2-propanol typically involves the alkylation of 2,4,5-trimethylphenol with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the tert-butyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar alkylation process, but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,5-Trimethylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
Oxidation: The major product is 1-(2,4,5-Trimethylphenyl)-2-methyl-2-propanone.
Reduction: The major product is 1-(2,4,5-Trimethylphenyl)-2-methylpropane.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
1-(2,4,5-Trimethylphenyl)-2-methyl-2-propanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(2,4,5-Trimethylphenyl)-2-methyl-2-propanol exerts its effects involves interactions with specific molecular targets. The tertiary alcohol group can form hydrogen bonds with enzymes and other proteins, potentially altering their activity. The methyl groups on the benzene ring may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4,5-Trimethylphenyl)-ethanone
- 2,4,5-Trimethylphenol
- 1-(2,4,5-Trimethylphenyl)-2-methylpropane
Uniqueness
1-(2,4,5-Trimethylphenyl)-2-methyl-2-propanol is unique due to the presence of both a tertiary alcohol group and three methyl groups on the benzene ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
1-(2,4,5-Trimethylphenyl)-2-methyl-2-propanol, also known as a tertiary alcohol, has garnered attention in various fields of research due to its biological activity. This article explores the compound's biological effects, including toxicity, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H18O
- Molecular Weight : 194.29 g/mol
- IUPAC Name : 1-(2,4,5-trimethylphenyl)-2-methylpropan-2-ol
This compound belongs to a class of organic compounds known for their diverse biological activities.
Acute Toxicity
Studies have indicated that this compound exhibits varying degrees of toxicity depending on the exposure route and dosage. In a series of experiments conducted on rodents:
- Oral Administration : The lethal dose (LD50) for male rats was determined to be approximately 803.7 mg/kg body weight, while female rats showed a higher tolerance with an LD50 around 1451.5 mg/kg body weight .
- Inhalation Exposure : Inhalation studies revealed that prolonged exposure to high concentrations (up to 2100 ppm) resulted in significant renal damage and reduced body weight gain in male rats .
Chronic Effects
Chronic exposure studies have identified the urinary tract as a primary target for toxicity. Histopathological examinations revealed lesions consistent with nephropathy in male rats exposed to high concentrations . Notably, the compound did not demonstrate mutagenic or genotoxic potential in various assays.
Antimicrobial Properties
Research has highlighted the antimicrobial properties of this compound. In vitro studies demonstrated its efficacy against a range of bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Recent investigations into the anticancer potential of this compound have yielded promising results. A study utilizing human prostate cancer cell lines indicated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 85 |
25 | 65 |
50 | 40 |
The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation pathways .
Case Studies
A notable case study involved the application of this compound in a therapeutic context:
Case Study: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of topical formulations containing this compound for treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with the formulation exhibited significant improvement compared to control groups within two weeks.
Properties
IUPAC Name |
2-methyl-1-(2,4,5-trimethylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-9-6-11(3)12(7-10(9)2)8-13(4,5)14/h6-7,14H,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFNPLMLOHTEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC(C)(C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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